molecular formula C21H19BrFN3O6 B11470995 5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11470995
M. Wt: 508.3 g/mol
InChI Key: IVINAXBERJFNBP-KTZMUZOWSA-N
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Description

5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a benzodioxole core with various substituents, including bromo, methoxy, and fluorophenyl groups

Preparation Methods

The synthesis of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves multiple steps, starting from the preparation of the benzodioxole core. The synthetic route typically includes:

    Formation of the Benzodioxole Core: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Bromination: The benzodioxole core is then brominated using bromine or a brominating agent to introduce the bromo substituent.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Condensation with Fluorophenyl Aldehyde: The final step involves the condensation of the oxazole derivative with 4-fluorophenyl aldehyde to form the desired compound.

Chemical Reactions Analysis

5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromo and methoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 5-(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of substituents and structural features. Similar compounds include:

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-10-15(21(27)25-24-8-11-4-6-12(23)7-5-11)26-32-16(10)13-14(22)18(29-3)20-19(17(13)28-2)30-9-31-20/h4-8,10,16H,9H2,1-3H3,(H,25,27)/b24-8+

InChI Key

IVINAXBERJFNBP-KTZMUZOWSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC=C(C=C2)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC=C(C=C2)F)C3=C(C4=C(C(=C3Br)OC)OCO4)OC

Origin of Product

United States

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